![molecular formula C15H14N4 B2554619 1,5-bis(3-methylphenyl)-1H-1,2,3,4-tetraazole CAS No. 338411-35-1](/img/structure/B2554619.png)
1,5-bis(3-methylphenyl)-1H-1,2,3,4-tetraazole
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Overview
Description
1,5-bis(3-methylphenyl)-1H-1,2,3,4-tetraazole (1,5-BPT) is an organic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential uses in the lab. 1,5-BPT has been studied for its ability to act as a ligand, to serve as a reagent, and to act as a catalyst in various reactions. Additionally, 1,5-BPT has been studied for its potential to act as a biochemical and physiological agent.
Scientific Research Applications
Corrosion Inhibition Triazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) and 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (4-MTHT) have shown significant efficacy in inhibiting mild steel corrosion in acidic media. These studies demonstrate the compounds' potential as effective corrosion inhibitors, offering insights into the application of triazole derivatives in protecting metals against corrosion in various industrial applications (Bentiss et al., 2009); (Lagrenée et al., 2002).
Metal Complex Formation Research into triazole-based ligands, such as 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole, has contributed to the development of metal complexes with potential applications in catalysis, drug design, and material science. These studies highlight the ability of triazole derivatives to form stable complexes with various metals, indicating potential research avenues for exploring the complexation behavior of 1,5-bis(3-methylphenyl)-1H-1,2,3,4-tetraazole (Stucky et al., 2008).
Catalysis and Organic Synthesis The utility of triazole derivatives in catalyzing chemical reactions and synthesizing novel organic compounds has been documented. For example, triazole-containing compounds have facilitated the development of new synthetic routes and the efficient synthesis of heterocyclic compounds, showcasing the role of triazole derivatives in enhancing catalytic efficiency and selectivity in organic synthesis (Velasco et al., 2011).
Biological Applications While the search focused on excluding drug use, dosage, and side effects, it's worth noting that triazole derivatives have found applications in medicinal chemistry, highlighting their potential for contributing to the development of therapeutic agents. Research into triazole derivatives has explored their antibacterial, antioxidant, and anticorrosive properties, suggesting a broad spectrum of biological applications that could also be relevant for this compound in future studies (Kiran et al., 2016).
Mechanism of Action
Target of Action
1,5-bis(3-methylphenyl)tetrazole, also known as 1,5-bis(3-methylphenyl)-1H-1,2,3,4-tetraazole, is a nitrogen-rich heterocycle Tetrazoles in general are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This allows them to interact with a variety of biological targets, particularly in receptor-ligand interactions .
Mode of Action
The mode of action of 1,5-bis(3-methylphenyl)tetrazole involves its interaction with its targets. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This interaction can result in changes in the function or activity of the target, leading to the observed biological effects.
Biochemical Pathways
Tetrazoles in general have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These activities suggest that 1,5-bis(3-methylphenyl)tetrazole may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 1,5-bis(3-methylphenyl)tetrazole may have good bioavailability.
properties
IUPAC Name |
1,5-bis(3-methylphenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-11-5-3-7-13(9-11)15-16-17-18-19(15)14-8-4-6-12(2)10-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPPILNCXAAWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=NN2C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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